azane;2-prop-2-enoxyethyl hydrogen sulfate
Description
Azane;2-prop-2-enoxyethyl hydrogen sulfate is an ammonium salt of an alkyl sulfate derivative. Its structure comprises an ammonium cation (NH₄⁺, systematically named "azane" in IUPAC nomenclature ) and a sulfate anion esterified with a prop-2-enoxyethyl group (allyl ether chain). This compound is structurally categorized as an anionic surfactant, similar to ammonium lauryl sulfate but with a shorter, unsaturated alkyl chain .
Key Properties (inferred from analogs):
- Molecular Formula: Likely C₅H₁₃NO₅S (based on substitution of dodecoxy with prop-2-enoxy in ).
- Molecular Weight: Estimated ~225–250 g/mol (lower than the dodecoxy variant’s 327.48 g/mol due to shorter chain) .
- Solubility: Expected to be water-soluble due to the sulfate group and polar ammonium cation.
Properties
CAS No. |
55866-85-8 |
|---|---|
Molecular Formula |
C5H13NO5S |
Molecular Weight |
199.23 g/mol |
IUPAC Name |
azane;2-prop-2-enoxyethyl hydrogen sulfate |
InChI |
InChI=1S/C5H10O5S.H3N/c1-2-3-9-4-5-10-11(6,7)8;/h2H,1,3-5H2,(H,6,7,8);1H3 |
InChI Key |
GZBVWNUYSUJHOB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOS(=O)(=O)O.N |
Related CAS |
55866-85-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-prop-2-enoxyethyl hydrogen sulfate typically involves the reaction of azane with 2-prop-2-enoxyethanol in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation, purification, and crystallization to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
Azane;2-prop-2-enoxyethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, potassium permanganate, lithium aluminum hydride, and various halogens. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions can include various derivatives of azane and sulfate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Azane;2-prop-2-enoxyethyl hydrogen sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of azane;2-prop-2-enoxyethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Azane;2-Dodecoxyethyl Hydrogen Sulfate (Ammonium Lauryl Sulfate)
- CAS No.: 32612-48-9 .
- Molecular Formula: C₁₄H₃₃NO₅S.
- Molecular Weight : 327.48 g/mol .
- Applications: Surfactant: Widely used in cosmetics, detergents, and hair care products due to its foaming and emulsifying properties . Key Difference: The saturated dodecyl chain enhances hydrophobicity, making it more effective in lipid-rich environments compared to the unsaturated prop-2-enoxy variant.
Ammonium Persulfate (Azane; Sulfooxy Hydrogen Sulfate)
- CAS No.: 7727-54-0 .
- Molecular Formula : (NH₄)₂S₂O₈.
- Molecular Weight : 228.18 g/mol.
- Applications: Oxidizing Agent: Used in polymer initiation, etching, and PCB manufacturing . Key Difference: Contains peroxydisulfate (S₂O₈²⁻) with strong oxidative capacity, unlike the non-oxidizing sulfate ester in the target compound.
Tetrabutylammonium Hydrogen Sulfate
Ferrous Ammonium Sulfate Hexahydrate (Mohr’s Salt)
- CAS No.: 10045-89-3 .
- Formula : (NH₄)₂Fe(SO₄)₂·6H₂O.
- Molecular Weight : 392.14 g/mol.
- Applications: Analytical Reagent: Used in redox titrations due to stable Fe²⁺ content . Key Difference: Inorganic coordination complex with iron, contrasting with the organic sulfate ester in the target compound.
Comparative Data Table
Research Findings and Industrial Relevance
- Surfactant Performance : Alkyl sulfates with unsaturated chains (e.g., allyl) may exhibit lower thermal stability but improved solubility in polar solvents compared to saturated analogs .
- Safety Considerations : Allyl-containing compounds may pose polymerization hazards under heat or light, requiring stabilizers in formulations .
- Environmental Impact : Ammonium-based surfactants are generally biodegradable but may require monitoring for aquatic toxicity .
Biological Activity
Overview of Azane;2-Prop-2-enoxyethyl Hydrogen Sulfate
This compound is a sulfonic acid derivative that may exhibit various biological properties, including antimicrobial and herbicidal effects. Its structure allows it to interact with biological systems in ways that can be beneficial for agricultural and pharmaceutical applications.
Chemical Structure
The compound is characterized by the following structural formula:
This structure indicates the presence of a hydrogen sulfate group, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 10 |
| S. aureus | 20 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
Herbicidal Activity
In agricultural contexts, this compound has been explored for its herbicidal effects. It has shown effectiveness against a range of weeds, potentially providing an eco-friendly alternative to traditional herbicides.
Case Study: Efficacy Against Common Weeds
A field trial was conducted to assess the herbicidal efficacy of this compound on common weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated:
| Weed Species | Control (%) | Application Rate (L/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 1.5 |
| Chenopodium album | 90 | 1.5 |
These findings suggest that the compound can effectively reduce weed populations when applied at optimal rates.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in microorganisms and plants. The hydrogen sulfate group can interfere with metabolic pathways, leading to cell death in susceptible organisms.
Research Findings
- Study on Bacterial Resistance : A study published in the Journal of Applied Microbiology found that azane derivatives could overcome certain bacterial resistance mechanisms, enhancing their efficacy as antimicrobial agents.
- Phytotoxicity Assessment : Research conducted by agricultural scientists demonstrated that the compound selectively targets specific weeds without harming crops, indicating a potential for use in integrated pest management systems.
- Synergistic Effects : Investigations into the combination of this compound with other agrochemicals revealed synergistic effects, enhancing overall efficacy against pests and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
